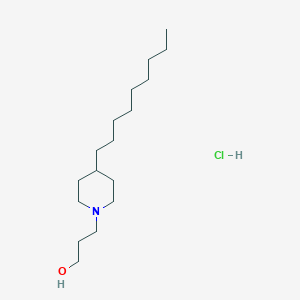![molecular formula C14H18 B14584876 1-Phenylbicyclo[3.2.1]octane CAS No. 61192-25-4](/img/structure/B14584876.png)
1-Phenylbicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylbicyclo[321]octane is an organic compound characterized by a bicyclic structure with a phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
1-Phenylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the sequential reaction of furfural with cyclic secondary amines, followed by benzaldehyde and cyanoacetates. This method yields 2,4-dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane-2,4-dicarboxylates . The reaction conditions typically involve ethanol as a solvent and a reaction time of 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-Phenylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
科学的研究の応用
1-Phenylbicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Phenylbicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their biological activities.
Uniqueness
1-Phenylbicyclo[3.2.1]octane is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs. The presence of the phenyl group allows for additional functionalization and interactions, making it a versatile compound in various applications.
特性
CAS番号 |
61192-25-4 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
1-phenylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H18/c1-2-6-13(7-3-1)14-9-4-5-12(11-14)8-10-14/h1-3,6-7,12H,4-5,8-11H2 |
InChIキー |
SMSBQOPTYGOQHZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C1)(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


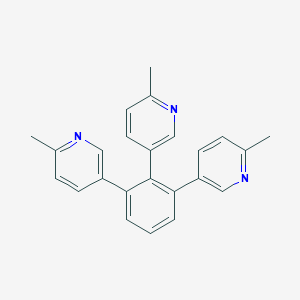
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
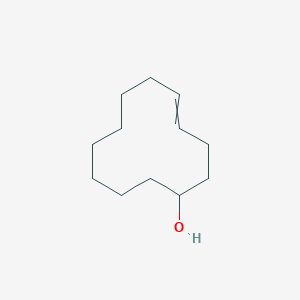
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
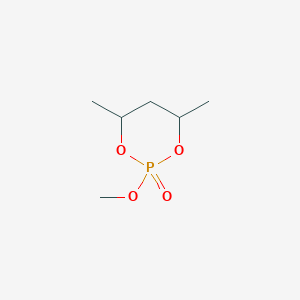
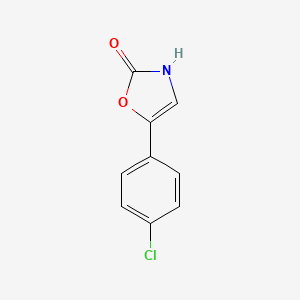
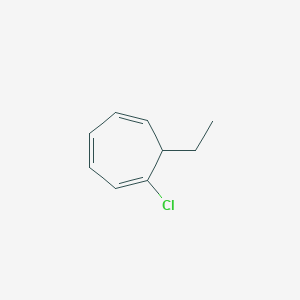
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)

